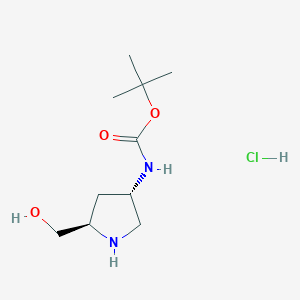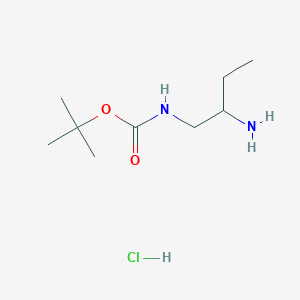
(2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride
Vue d'ensemble
Description
“(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride” is a chemical compound with the CAS Number: 481704-21-6. It has a molecular weight of 181.62 . It’s stored at room temperature in an inert atmosphere . The compound is in solid form .
Molecular Structure Analysis
The InChI code for “(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride” is 1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5+;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure .
Physical And Chemical Properties Analysis
“(2R,4S)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride” is a solid at room temperature . It has a molecular weight of 181.62 .
Applications De Recherche Scientifique
Synthesis and Pharmacological Activity
- A study by Yanagi et al. (1999) explored the synthesis and pharmacological activity of various optical isomers of a compound structurally related to (2R,4S)-2-hydroxymethyl-4-BOC-aminopyrrolidine hydrochloride. The research focused on benzamide derivatives showing affinity for 5-HT4 receptors, indicating potential implications in neurological research (Yanagi et al., 1999).
Use in Medicinal Chemistry
- Tressler and Zondlo (2014) synthesized variants of (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, which have potential applications in medicinal chemistry and were detected using 19F NMR, showcasing the compound's utility in molecular imaging and probe development (Tressler & Zondlo, 2014).
Neuroprotection Studies
- Research by Battaglia et al. (1998) on aminopyrrolidine-2R,4R-dicarboxylated (a compound related to this compound) indicated its role in neuroprotection by attenuating neuronal degeneration. This study suggests potential applications in neurodegenerative disease research (Battaglia et al., 1998).
Chemoenzymatic Synthesis
- Haddad and Larchevêque (2005) reported the chemoenzymatic synthesis of N-Boc protected 3-hydroxy-2-hydroxymethyl-3-methylpyrrolidine, providing insights into synthetic strategies that could be applicable to compounds like this compound (Haddad & Larchevêque, 2005).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with the compound are H302, H315, H319, H332, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
tert-butyl N-[(3S,5R)-5-(hydroxymethyl)pyrrolidin-3-yl]carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-7-4-8(6-13)11-5-7;/h7-8,11,13H,4-6H2,1-3H3,(H,12,14);1H/t7-,8+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNASECDCFXDYHN-KZYPOYLOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(NC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)CO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![(2-Chlorophenyl)-N-[2-(2-methoxyethoxy)benzyl]-methanamine](/img/structure/B1437983.png)

